

Gram-Scale Synthesis of Tanzawaic Acid B for Research Applications

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Compound of Interest

Compound Name: *Tanzawaic acid B*

Cat. No.: *B12363227*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tanzawaic acid B is a fungal polyketide metabolite originally isolated from *Penicillium* sp. GS1302.[1] It belongs to a class of natural products characterized by a complex trans-decalin core structure. Members of the tanzawaic acid family have demonstrated a range of promising biological activities, including antibacterial, antifungal, antimalarial, and protein tyrosine phosphatase 1B (PTP1B) inhibitory properties.[1] Notably, **Tanzawaic acid B** has been identified as a potent inhibitor of bacterial conjugation, a key mechanism for the spread of antibiotic resistance. This application note provides a detailed overview of a reported gram-scale total synthesis of **Tanzawaic acid B**, making this valuable research compound accessible for further investigation into its therapeutic potential.

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of **Tanzawaic acid B**, based on the successful total synthesis reported by Shiina and colleagues. The synthesis commences from a chiral octalin core, the preparation of which has been optimized for large-scale production.

Step No.	Reaction/Transformation	Starting Material	Product	Reagents and Conditions	Yield (%)	Scale
1	Weinreb Amide Formation	Commercially available diene	Weinreb amide intermediate	Improved synthetic conditions	High	Gram-scale
2	Asymmetric Alkylation & Aldol Reaction	Weinreb amide intermediate	Chiral octalin core	Evans asymmetric alkylation, asymmetric aldol reaction	70% (for a key one-pot step)	Decagram-scale
3	Deprotection & Acylation	Chiral octalin core	Acylated alcohol intermediate	TBS deprotection, acylation	Not specified	Gram-scale
4	Barton-McCombie Deoxygenation	Acylated alcohol intermediate	Deoxygenated intermediate	Formation of xanthate, then deoxygenation	Not specified	Gram-scale
5	Oxidation	Deoxygenated intermediate	Aldehyde intermediate	Parikh-Doering oxidation	High	Gram-scale
6	Horner-Wadsworth-Emmons Reaction	Aldehyde intermediate	Pentadienoic ester intermediate	HWE reaction conditions	Not specified	Gram-scale

7	Hydrolysis	Pentadienoic ester intermediate	Tanzawaic acid B	Not specified	Not specified	Gram-scale
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Note: Detailed yields for every step of the full gram-scale synthesis are not publicly available in a consolidated format. The 70% yield corresponds to a critical one-pot oxidation and aldol reaction step in the synthesis of the chiral octalin core on a decagram scale.^[1]

Experimental Protocols

The following protocols are based on the published gram-scale total synthesis of **Tanzawaic acid B**. For full experimental details, including characterization data, it is recommended to consult the supplementary information of the primary literature.

I. Synthesis of the Chiral Octalin Core

The gram-scale synthesis of the chiral octalin core, which contains seven stereogenic centers, is a crucial part of the total synthesis.^[2] This was achieved through an improved synthetic route that includes an Evans asymmetric alkylation and an asymmetric aldol reaction. A key improvement was a one-pot protocol for the Parikh-Doering oxidation and Evans asymmetric aldol reaction, which afforded the all-syn-adduct in 70% yield on a decagram scale.^[1]

II. Key Transformations to Tanzawaic Acid B

- **Deprotection and Acylation:** The chiral octalin core is first subjected to deprotection of a silyl protecting group, followed by acylation of the resulting hydroxyl group.
- **Barton-McCombie Deoxygenation:** The acylated intermediate is then converted to a xanthate, which undergoes deoxygenation to remove the hydroxyl functionality.
- **Oxidation:** The deoxygenated intermediate is oxidized under Parikh-Doering conditions to yield a key aldehyde. This aldehyde is used immediately in the subsequent step to avoid potential racemization.
- **Horner-Wadsworth-Emmons (HWE) Reaction:** The aldehyde is subjected to an HWE reaction to install the pentadienoic ester side chain.

- Final Hydrolysis: The synthesis is completed by the hydrolysis of the methyl ester to afford **Tanzawaic acid B**.

Visualizations

Synthetic Workflow Overview

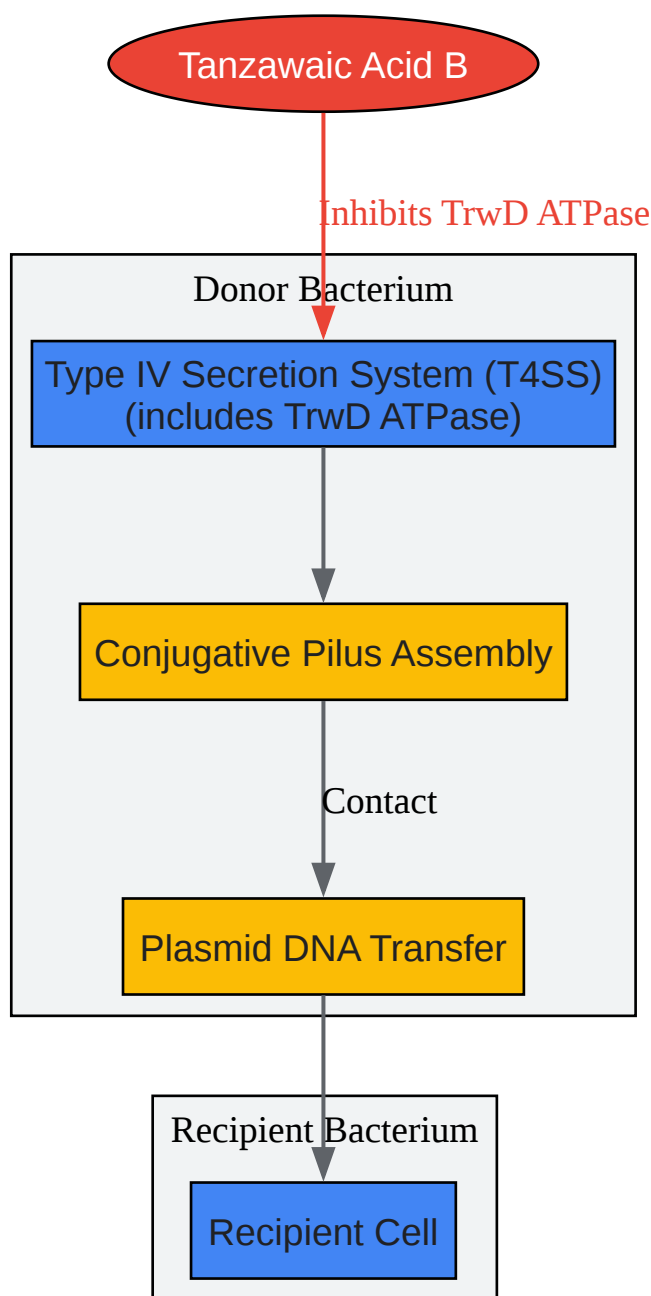


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Caption: High-level workflow for the gram-scale synthesis of **Tanzawaic acid B**.

Proposed Mechanism of Action: Inhibition of Bacterial Conjugation

Tanzawaic acid B has been identified as an inhibitor of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes. It is proposed to function in a manner similar to unsaturated fatty acids by targeting the TrwD ATPase of the type IV secretion system (T4SS). This inhibition disrupts the assembly and function of the conjugative pilus, preventing the transfer of genetic material between bacteria.



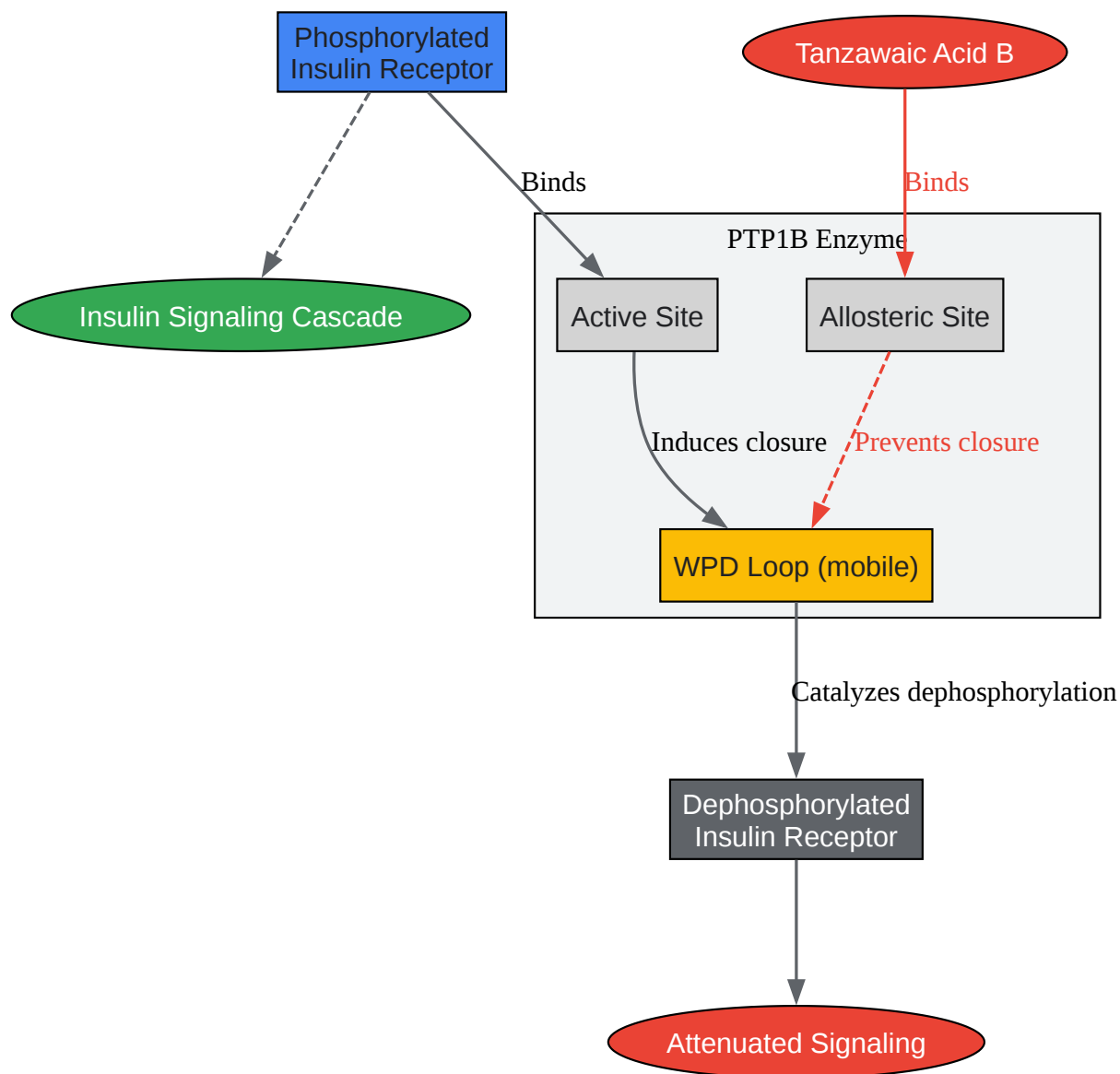
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Caption: Inhibition of bacterial conjugation by **Tanzawaic acid B**.

Proposed Mechanism of Action: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor, thus attenuating the downstream signaling cascade. **Tanzawaic acid B** has been reported to be a PTP1B inhibitor. While the

exact binding mode of **Tanzawaic acid B** has not been fully elucidated, many PTP1B inhibitors act via an allosteric mechanism, binding to a site distinct from the active site and inducing a conformational change that prevents the catalytically essential WPD loop from closing.



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Caption: Proposed allosteric inhibition of PTP1B by **Tanzawaic acid B**.

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References

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